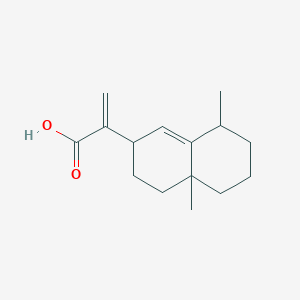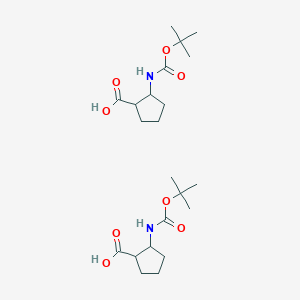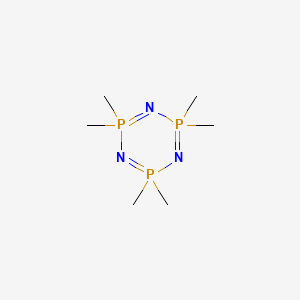
(2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide is a platinum-based compound with the molecular formula C8H14N2O6Pt. It is a derivative of oxaliplatin, a well-known chemotherapy drug used in the treatment of colorectal cancer. This compound is characterized by its unique structure, which includes a platinum atom coordinated with oxalate and dihydroxide ligands, as well as a cyclohexyl ring with azanidyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide typically involves the reaction of oxaliplatin with specific reagents under controlled conditions. One common method involves the reaction of oxaliplatin with cyclohexanediamine in the presence of a base, followed by the addition of oxalic acid and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halides (e.g., chloride, bromide) and amines are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions typically result in the formation of new platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other platinum-based compounds and as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its anticancer properties, particularly in the treatment of colorectal cancer, similar to oxaliplatin.
Industry: Utilized in the development of new materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of (2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide involves its interaction with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The compound targets specific molecular pathways involved in DNA repair and cell cycle regulation, making it effective in the treatment of certain cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxaliplatin: A platinum-based chemotherapy drug with a similar structure but different ligands.
Cisplatin: Another platinum-based chemotherapy drug with chloride ligands.
Carboplatin: A platinum-based drug with cyclobutane dicarboxylate ligands
Uniqueness
(2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide is unique due to its specific combination of ligands and its ability to form stable complexes with biological molecules. This makes it particularly effective in targeting cancer cells and minimizing side effects compared to other platinum-based drugs .
Eigenschaften
Molekularformel |
C8H14N2O6Pt-6 |
|---|---|
Molekulargewicht |
429.29 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide |
InChI |
InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4 |
InChI-Schlüssel |
GHRWEMBJSYSPTQ-UHFFFAOYSA-J |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate](/img/structure/B12323750.png)




